Ginsenoside Ro
説明
Ginsenoside Ro is an oleanane-type saponin, a natural anionic biosurfactant extracted from Panax ginseng . It has been of high research interest due to its anti-inflammatory, anti-platelet, anticomplementary, and immunomodulatory properties .
Synthesis Analysis
Ginsenoside Ro synthesis involves key enzymes such as UDP-dependent glycosyltransferase (UGT). UGT genes play a significant role in the biosynthesis of ginsenoside Ro . A study identified a UGT transcript, PgUGAT252645, which encodes a glucuronosyltransferase that catalyzes the glucuronide modification of the C3 position of oleanolic acid using uridine diphosphate glucuronide as the substrate .
Molecular Structure Analysis
The molecular structure of Ginsenoside Ro is characterized by its empirical formula (Hill Notation): C48H76O19, and its molecular weight: 957.11 .
Chemical Reactions Analysis
Ginsenoside Ro undergoes various chemical reactions. For instance, it was found that the accumulation of ginsenosides was significantly inhibited under Ro-0.5 stress . An mRNA analysis showed that differentially expressed genes were mostly concentrated in the hormone signal transduction pathway .
Physical And Chemical Properties Analysis
Ginsenoside Ro is a white to beige powder . It is soluble in DMSO at 2 mg/mL and clear . It is stable if stored as directed and should be protected from light and heat .
科学的研究の応用
Biosynthesis in Panax Ginseng
Ginsenoside Ro is the only oleanane-type ginsenoside in ginseng . It has various pharmacological activities, including anti-inflammatory, detoxification, and antithrombotic activities . The UDP-dependent glycosyltransferase (UGT) plays a key role in the synthesis of ginsenoside . The excavation of UGT genes involved in the biosynthesis of ginsenoside Ro has great significance in enriching ginsenoside genetic resources and further revealing the synthesis mechanism of ginsenoside .
Antioxidant Activity
Ginsenoside Ro and its secondary metabolites are well-recognized as antioxidants in many in vitro and in vivo experiments . They show beneficial activity in regulating Reactive Oxygen Species (ROS) in various chronic diseases . P. ginseng can destroy cancer cells specifically by increasing oxidative stress through ROS generation without significantly harming normal cells .
Anti-Inflammatory Activity
Ginsenoside Ro has been found to have anti-inflammatory activity . This property makes it a potential candidate for the treatment of diseases where inflammation plays a key role .
Antithrombotic Activity
Ginsenoside Ro has been reported to have antithrombotic activity . This means it could potentially be used in the prevention or treatment of thrombosis, a condition where blood clots form in the blood vessels .
Neuroprotective Effects
Modern pharmacological studies have shown that ginsenoside Ro has strong pharmacological activities in the nervous system . It has protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .
Obesity and Insulin Resistance
Ginsenoside Ro ameliorates obesity and insulin resistance in high fat diet-induced obese (DIO) mice without affecting food intake through activation of G protein-coupled bile acid receptor 5 (TGR5) .
Tumor Growth Inhibition
Ginsenoside Ro is known to inhibit tumor growth . This property makes it a potential candidate for cancer treatment .
Improvement of Obesity
Ginsenoside Ro has been reported to improve obesity . This suggests that it could potentially be used in the treatment or management of obesity .
作用機序
Target of Action
Ginsenoside Ro, a unique oleanane-type pentacyclic ginsenoside, has been shown to interact with several targets. It has been reported to directly inhibit the toll-like receptor 4 signaling pathway . Ginsenosides, including Ro, are also known to exert their functions via interactions with steroidal receptors .
Mode of Action
Ginsenoside Ro’s mode of action is complex due to its interaction with multiple targets. Its anti-inflammatory effect, for instance, is achieved through the direct inhibition of the toll-like receptor 4 signaling pathway . This interaction leads to changes in the cellular response to inflammation.
Biochemical Pathways
The biosynthesis of Ginsenoside Ro involves a series of enzymatic reactions. Key enzymes from various species have been identified and used to construct an artificial dual glycosylation pathway for the de novo biosynthesis of Ro . The main route of Ro synthesis was identified through in vitro enzymatic kinetics .
Pharmacokinetics
The pharmacokinetics of ginsenosides, including Ro, involve absorption, distribution, metabolism, and excretion (ADME). The absorption of ginsenosides is fast in the gastrointestinal tract . Ginsenosides may be metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .
Result of Action
The molecular and cellular effects of Ginsenoside Ro’s action are diverse. It has been reported to have antitumor and anticoagulant functions . It also significantly inhibits the binding of LPS488 to cell membranes and suppresses LPS-triggered lung injury, the transcription and secretion levels of TNF-α, IL-6 and IL-1β .
Action Environment
The action of Ginsenoside Ro can be influenced by environmental factors. For instance, the growth of ginseng hairy roots was significantly inhibited under Ro stress . This stress condition promoted the accumulation of certain endogenous hormones and inhibited the accumulation of others . These changes in the plant’s internal environment can influence the biosynthesis and action of Ginsenoside Ro.
Safety and Hazards
将来の方向性
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, discovery of more glycosyltransferases (GTs) and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYDZXHKFHPGA-QQHDHSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317177 | |
Record name | Ginsenoside Ro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34367-04-9 | |
Record name | Ginsenoside Ro | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34367-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Ro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Ro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34367-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE RO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF1PLT74Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Ginsenoside Ro exert its anti-inflammatory effects?
A1: Research suggests that Ro exerts anti-inflammatory effects through multiple mechanisms. [, ] One study demonstrated that Ro inhibits the increase in vascular permeability induced by acetic acid and reduces acute paw edema induced by compound 48/80 or carrageenan in animal models. It's important to note that the exact mechanisms of action are still under investigation.
Q2: Does Ginsenoside Ro influence glucose homeostasis?
A2: Yes, research indicates that Ro can ameliorate high-fat diet-induced obesity and insulin resistance in mice. This effect is suggested to be mediated by the activation of the G protein-coupled bile acid receptor 5 (TGR5) pathway, leading to increased glucagon-like peptide 1 (GLP-1) secretion and enhanced energy expenditure.
Q3: How does Ginsenoside Ro affect clot retraction?
A3: Studies show that Ro inhibits clot retraction in human platelets. It achieves this by suppressing the PI3K/Akt signaling pathway, which plays a crucial role in platelet activation and clot retraction. This suggests a potential role for Ro in preventing thrombotic diseases.
Q4: What is the molecular formula and weight of Ginsenoside Ro?
A4: Ginsenoside Ro has a molecular formula of C48H76O19 [, , ] and a molecular weight of 933.08 g/mol. [, , ]
Q5: Are there any specific spectroscopic data available for Ginsenoside Ro?
A5: Yes, the structure of Ginsenoside Ro has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the type and arrangement of atoms and functional groups.
Q6: What is known about the absorption of Ginsenoside Ro?
A6: Ginsenoside Ro exhibits poor absorption characteristics. Studies using the Caco-2 cell monolayer model, which mimics the intestinal epithelial barrier, have shown low permeability of Ro, suggesting limited absorption in the gastrointestinal tract.
Q7: Are there any known metabolites of Ginsenoside Ro?
A7: Yes, Ginsenoside Ro is metabolized in vivo. [, ] Three metabolites – Zingibroside R1, Chikusetsusaponin IVa, and Calenduloside E – have been detected in the plasma of Ro-treated tumor-bearing mice. These metabolites also exhibit anti-tumor and anti-angiogenic activities.
Q8: Has Ginsenoside Ro shown efficacy in any in vivo models of disease?
A8: Yes, research has demonstrated the efficacy of Ro in various animal models. For instance, Ro has shown promising results in a mouse model of obesity. Oral administration of Ro was found to reduce body weight gain and improve glucose tolerance in mice fed a high-fat diet.
Q9: What about its effects on cancer cells?
A9: While Ro itself has limited in vitro anti-tumor activity, its metabolites exhibit significant anti-tumor effects. One study demonstrated that Ro significantly suppressed tumor growth in a B16F10 melanoma mouse model. This effect was attributed to the in vivo conversion of Ro into its active metabolites.
Q10: Has Ginsenoside Ro been tested in any human clinical trials?
A10: While preclinical research on Ginsenoside Ro shows promise, there are limited published data available on human clinical trials. Further research is needed to determine its safety and efficacy in humans.
Q11: How is Ginsenoside Ro commonly quantified in plant material or biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) detectors and mass spectrometers (MS), is widely employed for the quantification of Ginsenoside Ro. [, , , , ] These methods provide accurate and sensitive measurements of Ro concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。